molecular formula C6H10O6 B118746 L-Glucono-1,5-lactone CAS No. 52153-09-0

L-Glucono-1,5-lactone

Cat. No. B118746
CAS RN: 52153-09-0
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-KLVWXMOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glucono-1,5-lactone, also known as GdL, is a neutral cyclic ester of gluconic acid . It is a fine, white crystalline powder, freely soluble in water, practically odorless, and has a slightly sweet taste . It is used in structural biology and as a growth factor . It has been shown to inhibit the transfer of phosphate from ATP to protein substrates .


Synthesis Analysis

L-Glucono-1,5-lactone is the cyclic 1,5-intramolecular ester of D-gluconic acid . In aqueous media, it is hydrolyzed to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones . The synthesis of L-Glucono-1,5-lactone involves a ring contraction mechanism, probably promoted by coordination of the catalyst to the endocyclic oxygen and to the carbonyl group, facilitating ring opening and its closure into the more thermodynamically stable five-membered form .


Molecular Structure Analysis

L-Glucono-1,5-lactone is characterized by a tetrahydropyran substituted by three hydroxyl groups, one ketone group, and one hydroxymethyl group . It is an oxidized derivative of glucose .


Chemical Reactions Analysis

Upon addition to water, L-Glucono-1,5-lactone is partially hydrolyzed to gluconic acid, with the balance between the lactone form and the acid form established as a chemical equilibrium . The rate of hydrolysis of L-Glucono-1,5-lactone is increased by heat and high pH . The yeast Saccharomyces bulderi can be used to ferment L-Glucono-1,5-lactone to ethanol and carbon dioxide .


Physical And Chemical Properties Analysis

L-Glucono-1,5-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 142 to 144 °C . The molecular formula is C6H10O6, and the molecular weight is 178.14 .

Scientific Research Applications

L-Glucono-1,5-lactone, also known as δ-d-gluconolactone, is the cyclic ester of d-gluconic acid . It’s a type of carbohydrate-based lactone, which are compounds that have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .

  • Food Industry : Glucono delta-lactone (GDL) is a kind of excellent multifunctional food additive. It is mainly used as protein coagulant, acidifier, pickling, or leavening agent. It also serves as an expander, preservative, seasonings, sequestrant, chelating agent, color-preserver, etc. It is widely applied to food, daily chemical industry .

  • Pharmaceutical Industry : In the pharmaceutical industry, L-Glucono-1,5-lactone is used in the dissolution of calculi . It’s also used as an additive in various drug products to maintain consistency and other characteristics .

  • Chemical Synthesis : L-Glucono-1,5-lactone is used in the synthesis of important bioactive compounds and natural products. It constitutes a valuable family of synthons for diverse types of transformations .

  • Cosmetics Industry : L-Glucono-1,5-lactone is used in the cosmetics industry. It’s often found in products like lotions, creams, and other skincare items .

  • Synthesis of Surfactants and Polymers : L-Glucono-1,5-lactone can be used in the synthesis of surfactants and polymers. These substances have a wide range of applications, including in detergents, emulsifiers, and various types of plastic materials .

  • Synthesis of Bioactive Natural Products : L-Glucono-1,5-lactone can be used in the synthesis of bioactive natural products. These are compounds that have biological activity and can be used in the development of pharmaceuticals and other health-related products .

  • Enzymatic Route : L-Glucono-1,5-lactone can be used in the enzymatic route, employing Candida antartica and an ester, proved to be more efficient, affording only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .

  • Dairy Products : L-Glucono-1,5-lactone has widespread application as a food additive, particularly in dairy products .

  • Confectionery : It is also used in confectionery items, providing a specific taste and texture .

  • Meat Industry : In the meat industry, L-Glucono-1,5-lactone is used to improve the quality and extend the shelf life of products .

  • Synthesis of C-Glycosyl Compounds : L-Glucono-1,5-lactone can be used in the synthesis of C-Glycosyl compounds .

  • Synthesis of Iminoalditols and Analogs : It can also be used in the synthesis of Iminoalditols and their analogs .

Future Directions

L-Glucono-1,5-lactone has found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . It is a valuable family of synthons for diverse types of transformations . Future research may focus on sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .

properties

IUPAC Name

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glucono-1,5-lactone

CAS RN

90-80-2
Record name gluconolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glucono-1,5-lactone
Reactant of Route 2
L-Glucono-1,5-lactone
Reactant of Route 3
L-Glucono-1,5-lactone
Reactant of Route 4
L-Glucono-1,5-lactone
Reactant of Route 5
L-Glucono-1,5-lactone
Reactant of Route 6
L-Glucono-1,5-lactone

Citations

For This Compound
40
Citations
PV Murphy, C McDonnell, L Hämig, DE Paterson… - Tetrahedron …, 2003 - Elsevier
Silylation reactions of glucono-1,5-lactone can give the persilylated glucono-1,5-lactone or the persilylated 1,4-lactone depending on the reaction conditions employed. The structure of …
Number of citations: 19 www.sciencedirect.com
K Fukano, K Ozawa, M Kokubu, T Shimizu, S Ito… - PLoS …, 2018 - journals.plos.org
For about 70 years, L-glucose had been considered non-metabolizable by either mammalian or bacterial cells. Recently, however, an L-glucose catabolic pathway has been discovered …
Number of citations: 11 journals.plos.org
V Kaswurm, WV Hecke, KD Kulbe… - Advanced Synthesis & …, 2013 - Wiley Online Library
Glucose dehydrogenase (GDH) is frequently used for the reduction of NAD + and NADP + in bench‐ and industrial‐scale syntheses because the coenzyme regenerating system GDH is …
Number of citations: 34 onlinelibrary.wiley.com
ME Hobbs, HJ Williams, B Hillerich, SC Almo… - Biochemistry, 2014 - ACS Publications
A previously unknown metabolic pathway for the utilization of l-galactose was discovered in a prevalent gut bacterium, Bacteroides vulgatus. The new pathway consists of three …
Number of citations: 23 pubs.acs.org
M Suzuki, K Koubara, M Takenoya… - Bioscience …, 2020 - academic.oup.com
scyllo-inositol dehydrogenase, isolated from Paracoccus laeviglucosivorans (Pl-sIDH), exhibits a broad substrate specificity: it oxidizes scyllo- and myo-inositols as well as l-glucose, …
Number of citations: 1 academic.oup.com
IY Jeong, JH Lee, BW Lee, JH Kim… - Bulletin of the Korean …, 2003 - koreascience.kr
D-erythro-sphinganine 1 and L-threo-sphinganine 2 have been prepared in the enantiomerically pure form by the chirospecific manner. Key intermediates, 2-amino-3-hydroxy-4-…
Number of citations: 8 koreascience.kr
RFH Dekker - Microbiology, 1980 - microbiologyresearch.org
A species of the imperfect fungus Monilia produced cellobiose dehydrogenase extracellularly when grown on cellulose. The inducible enzyme was both bound to the mycelium and …
Number of citations: 103 www.microbiologyresearch.org
M Pokorny - Acta Botanica Croatica, 1974 - hrcak.srce.hr
Niz aldonolaktona je testirano na inhibiciju produžnog rasta koleoptila zobi. Nađeno je da stupanj inhibicije ovisi o prirodi šećerne komponente kao io veličini laktonskog prstena. …
Number of citations: 0 hrcak.srce.hr
FM Raushel - Perspectives in science, 2016 - Elsevier
The rate at which new genes are being sequenced greatly exceeds our ability to correctly annotate the functional properties of the corresponding proteins. Annotations based primarily …
Number of citations: 6 www.sciencedirect.com
M Sugiura, M Nakahara, C Yamada, T Arakawa… - Journal of Biological …, 2018 - ASBMB
Levoglucosan is the 1,6-anhydrosugar of d-glucose formed by pyrolysis of glucans and is found in the environment and industrial waste. Two types of microbial levoglucosan metabolic …
Number of citations: 16 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.